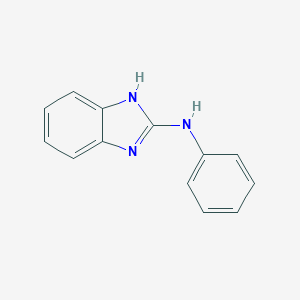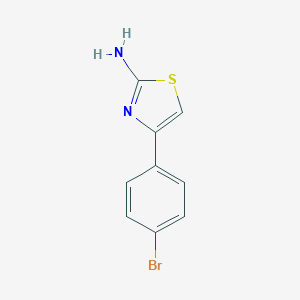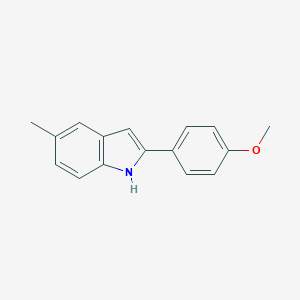
2-(4-methoxyphenyl)-5-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-5-methyl-1H-indole, also known as 4-MeO-MIPT, is a synthetic indole compound that belongs to the class of tryptamines. It is a research chemical that has gained popularity among the scientific community due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-5-methyl-1H-indole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. Some of the research applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole are as follows:
1. Psychoactive Effects: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have psychoactive effects similar to other tryptamines such as psilocybin and LSD. It has been used in studies to investigate the effects of psychoactive substances on behavior, mood, and cognition.
2. Neurochemistry: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to modulate the activity of various neurotransmitters such as serotonin and dopamine. It has been used in studies to investigate the role of these neurotransmitters in various physiological and pathological conditions.
3. Pharmacology: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have a high affinity for certain receptors in the brain such as the 5-HT2A receptor. It has been used in studies to investigate the pharmacological properties of these receptors and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. By modulating the activity of this receptor, 2-(4-methoxyphenyl)-5-methyl-1H-indole can produce a wide range of effects on the central nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-methoxyphenyl)-5-methyl-1H-indole are complex and vary depending on the dose and route of administration. Some of the effects that have been reported in animal and human studies include:
1. Alterations in mood and perception
2. Changes in heart rate and blood pressure
3. Increased body temperature
4. Changes in motor coordination and balance
5. Alterations in sleep patterns
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments include its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with the use of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments. These include:
1. Limited availability and high cost
2. Potential safety concerns
3. Lack of standardized protocols for administration and dosing
Orientations Futures
There are many potential future directions for research on 2-(4-methoxyphenyl)-5-methyl-1H-indole. Some of these include:
1. Investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole in the treatment of various psychiatric and neurological disorders.
2. Development of new synthetic methods for the production of 2-(4-methoxyphenyl)-5-methyl-1H-indole and other tryptamines.
3. Investigation of the pharmacological properties of 2-(4-methoxyphenyl)-5-methyl-1H-indole and its potential interactions with other drugs and neurotransmitters.
4. Development of new methods for the administration and dosing of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-5-methyl-1H-indole is a synthetic indole compound that has gained popularity among the scientific community due to its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with its use in lab experiments, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole involves the reaction of 5-methylindole-3-carboxaldehyde with 4-methoxyphenylhydrazine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure 2-(4-methoxyphenyl)-5-methyl-1H-indole. The chemical structure of 2-(4-methoxyphenyl)-5-methyl-1H-indole is shown below:
Propriétés
Numéro CAS |
62613-67-6 |
|---|---|
Nom du produit |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-3-8-15-13(9-11)10-16(17-15)12-4-6-14(18-2)7-5-12/h3-10,17H,1-2H3 |
Clé InChI |
ZQEQVVRCPHFXHT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



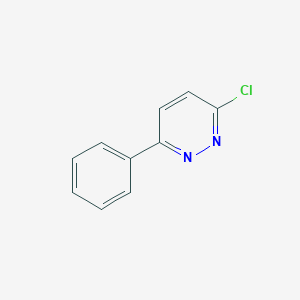
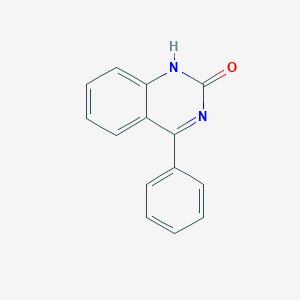

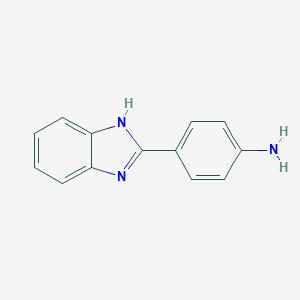
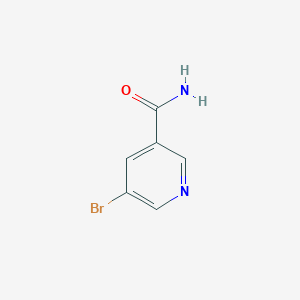
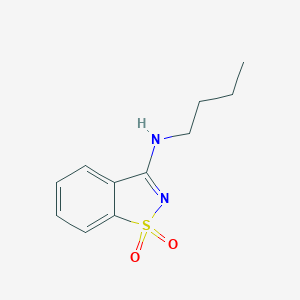

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)
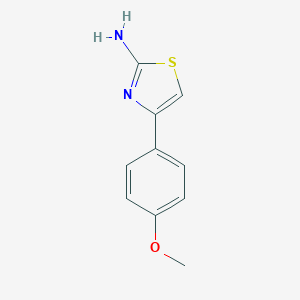

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
